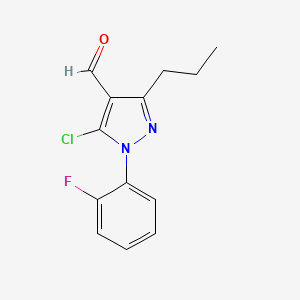

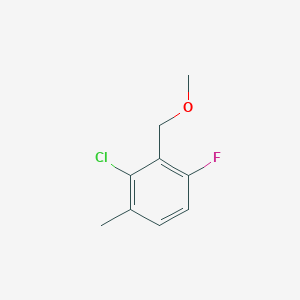

![molecular formula C12H26N2O2 B6352863 Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate CAS No. 1099610-32-8](/img/structure/B6352863.png)

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate is a chemical compound with the CAS Number 1099610-32-8 . It has a molecular weight of 230.35 and a molecular formula of C12H26N2O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a predicted density of 0.935±0.06 g/cm3 and a predicted boiling point of 296.6±25.0 °C .Wissenschaftliche Forschungsanwendungen

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate has a variety of applications in scientific research. It has been used as a reagent in chemical synthesis, as a catalytic agent in biochemical reactions, and as a potential therapeutic agent in drug development. This compound has been shown to be an effective reagent for the synthesis of various organic compounds, including amino acids, peptides, and peptidomimetics. It has also been used as a catalytic agent in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other organic compounds. In addition, this compound has been studied as a potential therapeutic agent for the treatment of various diseases and conditions, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Wirkmechanismus

The mechanism of action of Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate is still not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the metabolism of amino acids and peptides. Specifically, this compound is thought to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of certain peptides. By inhibiting the activity of DPP-IV, this compound may be able to increase the bioavailability of certain peptides, which could potentially be beneficial in the treatment of certain diseases and conditions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on various biochemical and physiological processes. This compound has been shown to inhibit the activity of DPP-IV, which could potentially lead to increased bioavailability of certain peptides. In addition, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters. By inhibiting the activity of MAO, this compound may be able to increase the levels of certain neurotransmitters, which could potentially be beneficial in the treatment of certain neurological disorders. Finally, this compound has been shown to have anti-inflammatory effects, which could potentially be beneficial in the treatment of certain inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate in laboratory experiments is its low cost and availability. This compound is relatively inexpensive and can be easily synthesized from glycine and dimethylamine. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. This compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound is a relatively weak inhibitor of DPP-IV, which may limit its effectiveness in certain experiments.

Zukünftige Richtungen

The potential future directions for Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate research are numerous. This compound could potentially be used in the development of new therapeutic agents for the treatment of various diseases and conditions. In addition, this compound could be used to develop new methods for the synthesis of organic compounds, such as amino acids, peptides, and peptidomimetics. Finally, this compound could be studied further to better understand its mechanism of action and its effects on various biochemical and physiological processes.

Synthesemethoden

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate can be synthesized from glycine and dimethylamine in a two-step reaction. In the first step, glycine is reacted with dimethylamine in the presence of a base, such as sodium hydroxide, to form an aminopropanoic acid. In the second step, this aminopropanoic acid is reacted with ethyl chloroformate to form this compound. This two-step reaction is a simple and efficient method for synthesizing this compound, and can be easily scaled up for larger quantities of this compound.

Biochemische Analyse

Biochemical Properties

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with carboxyl activating agents, facilitating the coupling of primary amines to yield amide bonds . This interaction is essential in peptide synthesis and protein crosslinking to nucleic acids . The nature of these interactions involves the formation of activated ester leaving groups, which are crucial for the subsequent biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of guanidine, which plays a role in cellular metabolism . Additionally, its role in peptide synthesis and protein crosslinking can impact gene expression and cell signaling pathways, leading to changes in cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. It exerts its effects by binding to biomolecules and facilitating enzyme inhibition or activation. The compound acts as a carboxyl activating agent, creating an activated ester leaving group that is essential for the coupling of primary amines to carboxylic acids . This process involves the formation of a tetrahedral intermediate, which eventually leads to the desired amide product. The changes in gene expression and enzyme activity are a result of these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Threshold effects observed in studies indicate that there is a specific dosage range within which the compound is effective without causing harm . Toxic effects at high doses include disruptions in cellular metabolism and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in peptide synthesis and protein crosslinking indicates its involvement in metabolic flux and changes in metabolite levels . These interactions are crucial for maintaining cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern is essential for understanding its biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and cellular processes.

Eigenschaften

IUPAC Name |

ethyl 3-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-6-16-11(15)7-8-13-9-12(2,3)10-14(4)5/h13H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRDJDPNRPVMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC(C)(C)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

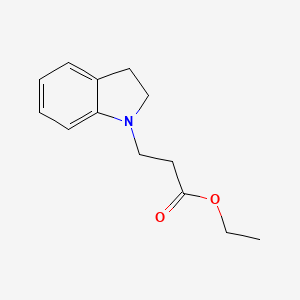

![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)

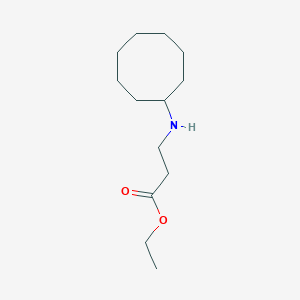

![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)

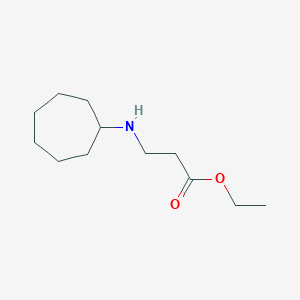

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)

![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)

![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)